1,3,6-trimethyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-TRIMETHYL-N’~4~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes multiple methyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-TRIMETHYL-N’~4~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and the subsequent attachment of the hydrazide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,3,6-TRIMETHYL-N’~4~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
1,3,6-TRIMETHYL-N’~4~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 1,3,6-TRIMETHYL-N’~4~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4,6-TRIMETHYL-1,3,5-TRIAZINE: This compound shares some structural similarities but differs in its chemical properties and applications.
PYRAZOLO[3,4-B]PYRIDINES: Other compounds in this class may have different substituents, leading to variations in their chemical behavior and biological activities.
Uniqueness
1,3,6-TRIMETHYL-N’~4~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for further study.
Properties
Molecular Formula |
C16H19N7O |
---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
1,3,6-trimethyl-N-[(E)-1-(2-methylpyrazol-3-yl)ethylideneamino]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H19N7O/c1-9-8-12(14-11(3)21-23(5)15(14)18-9)16(24)20-19-10(2)13-6-7-17-22(13)4/h6-8H,1-5H3,(H,20,24)/b19-10+ |
InChI Key |
IWHJYWOUWDIFNZ-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N/N=C(\C)/C3=CC=NN3C |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN=C(C)C3=CC=NN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.